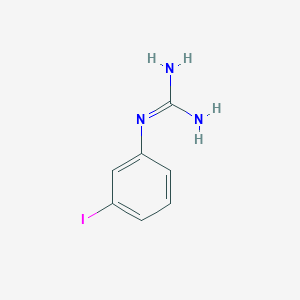
1-(3-Iodophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)guanidine is a chemical compound characterized by the presence of an iodophenyl group attached to a guanidine moiety
Métodos De Preparación
The synthesis of 1-(3-Iodophenyl)guanidine typically involves the reaction of 3-iodoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine structure. Industrial production methods may involve more advanced techniques, including the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
1-(3-Iodophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products. .
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with sigma-1 receptors, which are involved in various cellular processes, including cell survival and proliferation .
Comparación Con Compuestos Similares
1-(3-Iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodophenyl)guanidine: Similar in structure but with the iodine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)guanidine: Contains a bromine atom instead of iodine, leading to variations in chemical properties and applications.
1-(3-Chlorophenyl)guanidine:
Propiedades
Fórmula molecular |
C7H8IN3 |
|---|---|
Peso molecular |
261.06 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)guanidine |
InChI |
InChI=1S/C7H8IN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) |
Clave InChI |
VKJFNTIDNIZFDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
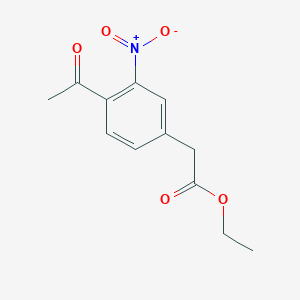
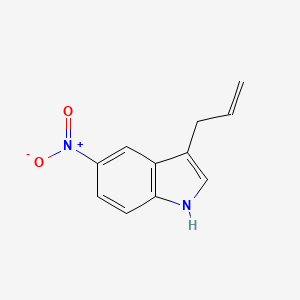
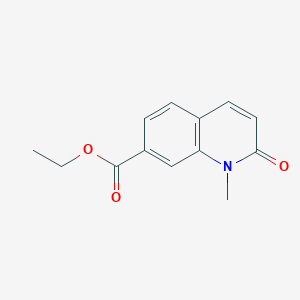
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)

![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
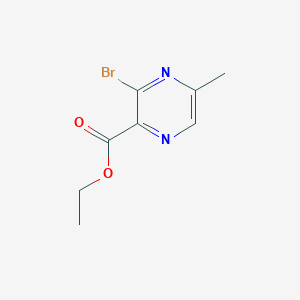
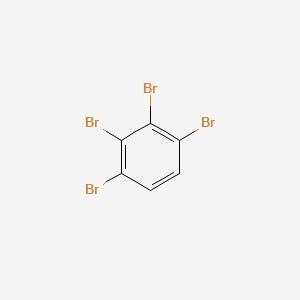
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
